molecular formula C28H21N3O4S2 B11601815 [(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11601815
M. Wt: 527.6 g/mol
InChI Key: HDIOLDOPTOASEW-IWIPYMOSSA-N
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Description

2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidine ring, and a benzyloxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:

    Preparation of 4-(BENZYLOXY)PHENYL acetic acid: This can be synthesized through the reaction of 4-hydroxybenzyl alcohol with acetic anhydride in the presence of a catalyst.

    Formation of the pyrazole ring: This involves the reaction of phenylhydrazine with an appropriate diketone.

    Formation of the thiazolidine ring: This step involves the reaction of a thiourea derivative with a halogenated acetic acid derivative.

    Coupling reactions: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(BENZYLOXY)PHENYL acetic acid
  • (4-BENZYLOXY-3-METHOXY-PHENYL)-ACETIC ACID
  • [4-(benzyloxy)phenoxy]acetic acid

Uniqueness

2-[(5Z)-5-({3-[4-(BENZYLOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C28H21N3O4S2

Molecular Weight

527.6 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-[[1-phenyl-3-(4-phenylmethoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C28H21N3O4S2/c32-25(33)17-30-27(34)24(37-28(30)36)15-21-16-31(22-9-5-2-6-10-22)29-26(21)20-11-13-23(14-12-20)35-18-19-7-3-1-4-8-19/h1-16H,17-18H2,(H,32,33)/b24-15-

InChI Key

HDIOLDOPTOASEW-IWIPYMOSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3/C=C\4/C(=O)N(C(=S)S4)CC(=O)O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=CC=C5

Origin of Product

United States

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